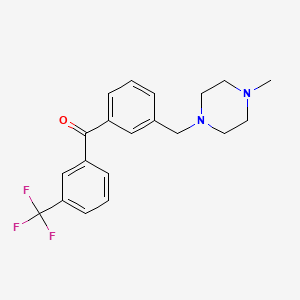

3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from benzazoles or benzo[d]thiazol-2(3H)-one derivatives. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . Although the exact synthesis of "3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformational stability of compounds similar to "3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone" have been studied using ab initio Hartree-Fock and density functional theory (DFT) methods. For example, the conformational analysis of 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one revealed seven staggered stable conformers, with the most stable form having a chair conformation . These computational methods could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using experimental techniques such as FT-IR and Laser-Raman spectroscopy, as well as theoretical calculations. For example, the vibrational frequencies and geometric parameters of 3-[(4-phenylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione were determined and showed good agreement between experimental and theoretical data . These methods could be applied to determine the properties of "3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone."

科学研究应用

Automated Analysis in Human Milk

A study by Ye et al. (2008) developed a sensitive method using high-performance liquid chromatography-tandem mass spectrometry to measure concentrations of various compounds, including benzophenones, in human milk. This research highlights the application of benzophenone-related compounds in analytical chemistry, specifically for assessing human exposure to these compounds in breastfed infants (Ye, Bishop, Needham, & Calafat, 2008).

Chemical Transformations

Okamoto et al. (2010) explored the transformation of CF3 group in 4-trifluoromethylbenzoyl chloride into a diarylhydroxymethyl group. This study demonstrates the chemical transformation possibilities of trifluoromethylbenzophenone derivatives, showcasing their application in organic chemistry (Okamoto, Kumeda, & Yonezawa, 2010).

Metabolism Studies

Watanabe et al. (2015) investigated the metabolism of benzophenone-3 (BP-3) by rat and human liver microsomes. The study provides insight into the metabolism of benzophenone derivatives and their effects on endocrine-disrupting activity, which is crucial for understanding the biological impact of these compounds (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).

Photophysical and Photochemical Reactions

Ma et al. (2013) studied the photophysical and photochemical reactions of methylbenzophenones, providing valuable information on the behavior of benzophenone derivatives under various conditions. This research is relevant to understanding the photoreactivity of benzophenone-related compounds (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).

Central Nervous System Activity

Hirai et al. (1982) prepared a series of amino acid amide derivatives of triazolylbenzophenones, evaluating them for central nervous system (CNS) activity. This demonstrates the potential of benzophenone derivatives in the development of pharmaceutical compounds (Hirai, Fujishita, Ishiba, Sugimoto, Matsutani, Tsukinoki, & Hirose, 1982).

Polymerization Processes

Baek et al. (2004) discussed the in-situ polymerization of benzophenone derivatives, highlighting their application in the development of new materials and their interaction with carbon nanofibers (Baek, Lyons, & Tan, 2004).

安全和危害

This would involve a review of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties or reactivity.

Please note that this is a general outline and the specific details would depend on the particular compound and the available literature. For a specific compound like “3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical database for more specific information. Please remember to handle all chemicals safely and responsibly.

属性

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-8-10-25(11-9-24)14-15-4-2-5-16(12-15)19(26)17-6-3-7-18(13-17)20(21,22)23/h2-7,12-13H,8-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWYKRKEGBTIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643439 | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone | |

CAS RN |

898789-03-2 | |

| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)